molecular formula C26H23F3N6O3 B454772 5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B454772
M. Wt: 524.5g/mol
InChI Key: DPMIPVDSELLMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways or receptors.

    Industry: It might find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H23F3N6O3

Molecular Weight

524.5g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H23F3N6O3/c1-33(14-16-3-6-18(7-4-16)34-10-2-9-30-34)25(36)20-13-24-31-19(12-23(26(27,28)29)35(24)32-20)17-5-8-21-22(11-17)38-15-37-21/h2-11,13,19,23,31H,12,14-15H2,1H3

InChI Key

DPMIPVDSELLMDR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F

Origin of Product

United States

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